3-Bromo-5-isopropyl-1,2,4-oxadiazole
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Overview
Description
3-Bromo-5-isopropyl-1,2,4-oxadiazole is a heterocyclic compound with the molecular formula C5H7BrN2O. This compound belongs to the oxadiazole family, which is characterized by a five-membered ring containing one oxygen and two nitrogen atoms. The presence of a bromine atom and an isopropyl group makes this compound particularly interesting for various chemical and biological applications .
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazoles, the class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets in the microbial cells, disrupting their normal functions and leading to their death.
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets in a way that disrupts the normal functioning of the microbial cells . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form strong bonds with its targets and exert its anti-infective effects.
Biochemical Pathways
Given its anti-infective properties, it’s likely that it interferes with essential biochemical pathways in the microbial cells, such as dna replication, protein synthesis, or cell wall synthesis, leading to cell death .
Pharmacokinetics
The compound’s molecular weight (20505 g/mol) and its lipophilic isopropyl group suggest that it could potentially be well-absorbed and distributed in the body
Result of Action
The result of the action of 3-Bromo-5-isopropyl-1,2,4-oxadiazole is the inhibition of growth or killing of the microbial cells against which it is active. This is achieved through its interaction with various targets in the microbial cells, disrupting their normal functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isopropyl-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another method involves the use of sodium hydrogencarbonate at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-isopropyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-5-isopropyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole
- 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
- 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole
- 5-Isopropyl-1,3,4-oxadiazol-2-amine
Comparison: Compared to these similar compounds, 3-Bromo-5-isopropyl-1,2,4-oxadiazole is unique due to the specific positioning of the bromine atom and the isopropyl group. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-bromo-5-propan-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDCHCHGUKABLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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